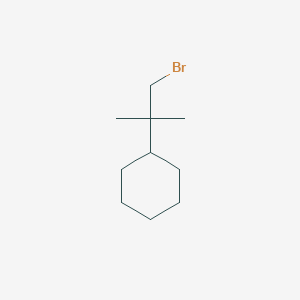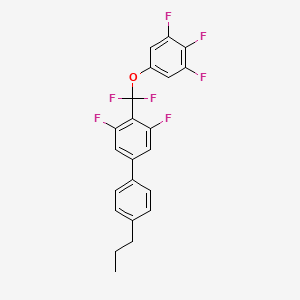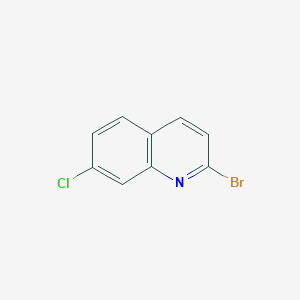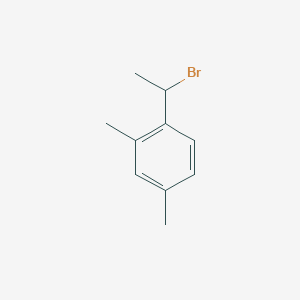![molecular formula C21H18O2 B1286749 1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone CAS No. 893736-80-6](/img/structure/B1286749.png)
1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions or specific conditions to achieve the desired product. For instance, a pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, the synthesis of a biphenyl derivative was attempted through the nickel-modified Ullmann reaction, although an unexpected by-product was identified . These methods suggest that the synthesis of "1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone" could also involve multi-step reactions and careful selection of catalysts and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to optimize the geometry and predict spectral data, showing good correlation with experimental data . These studies indicate that a detailed molecular structure analysis of the compound would likely involve similar techniques and theoretical calculations.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through different analyses. For example, the electrostatic potential surfaces (EPS) investigations have been used to identify the closest contacts between active atoms . The reactivity of the compound could be inferred from such studies, suggesting that "this compound" may also exhibit specific reactive sites that could be identified through EPS analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been studied extensively. The HOMO and LUMO energies, as well as the electrostatic potentials (ESP), have been calculated to visualize charge distribution and reactive sites . Hirshfeld surface analysis has been used to quantify noncovalent supramolecular interactions . These analyses provide a comprehensive understanding of the properties of the compounds, which could be extrapolated to "this compound".
Aplicaciones Científicas De Investigación
Synthesis Techniques : 1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone and its derivatives are synthesized using various techniques, including microwave-assisted synthesis and palladium-assisted C–C coupling reactions, such as the Suzuki reaction. These methods are noted for their high yields and eco-friendly nature (Soares et al., 2015). Additionally, a new synthesis route involving a five-step reaction sequence starting from 2-methyl-3-nitrophenol has been developed for related compounds, with significant attention to the optimization of reaction conditions (Tang Yan-feng, 2012).
Photophysical Properties : The photophysics of similar compounds have been extensively studied, revealing phenomena such as a large edge-excitation red-shift of fluorescence in certain conditions, indicative of the compound's potential in optical applications (Ghoneim, 2001).
Structural and Molecular Analysis : Advanced techniques like FT-IR, NMR, ESI-MS, UV-Vis spectroscopy, and X-ray crystallography are commonly employed to characterize these compounds and their derivatives. Studies reveal insights into their molecular structure, stability, charge distribution, and electronic transitions, providing a deeper understanding of their chemical nature and potential applications (Yalei Cai et al., 2020).
Applications in Material Science : The compounds and their derivatives show promise in material science, particularly in the development of novel metal–organic frameworks (MOFs) and polymers with potential applications in areas such as photoluminescence. The structural versatility of these compounds allows the formation of complex structures with unique properties (Li-Xin Sun et al., 2010).
Biological Applications : Although not directly related to this compound, studies on structurally similar compounds reveal potential biological activities, such as anti-inflammatory and antimicrobial effects. These studies pave the way for further exploration of the biological applications of this compound and its derivatives (Z. Rehman et al., 2022).
Mecanismo De Acción
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Acetyl-4’-(benzyloxy)biphenyl is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents) to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The biochemical pathways affected by 3-Acetyl-4’-(benzyloxy)biphenyl are likely related to the synthesis of complex organic compounds. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a role, is a widely-used method for forming carbon-carbon bonds . This can affect various biochemical pathways involved in the synthesis of complex organic compounds .
Result of Action
The result of the action of 3-Acetyl-4’-(benzyloxy)biphenyl is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of 3-Acetyl-4’-(benzyloxy)biphenyl can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of certain catalysts, the temperature, and the pH of the reaction environment .
Propiedades
IUPAC Name |
1-[3-(4-phenylmethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)19-8-5-9-20(14-19)18-10-12-21(13-11-18)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFIPVXUJAXRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

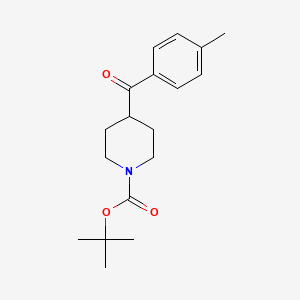
![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)
